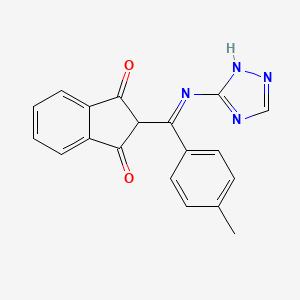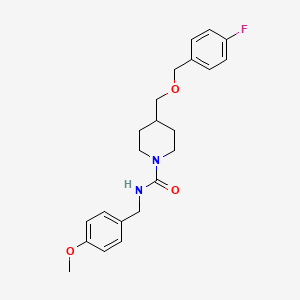
4-(((4-fluorobenzyl)oxy)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((4-fluorobenzyl)oxy)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-fluorobenzyl)oxy)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivative.
Attachment of the benzyl groups: The 4-fluorobenzyl and 4-methoxybenzyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups.
Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, compounds like this are often investigated for their potential as pharmaceuticals. They may interact with specific receptors or enzymes in the body, leading to therapeutic effects.
Medicine
In medicine, such compounds could be explored for their potential to treat neurological disorders, given their structural similarity to known pharmacologically active piperidine derivatives.
Industry
Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action for 4-(((4-fluorobenzyl)oxy)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds in this class may act by binding to receptors in the central nervous system, modulating neurotransmitter release, or inhibiting specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-chlorobenzyl)oxy)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
- 4-(((4-bromobenzyl)oxy)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
Uniqueness
The presence of the 4-fluorobenzyl group in 4-(((4-fluorobenzyl)oxy)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its analogs with different substituents.
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methoxymethyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3/c1-27-21-8-4-17(5-9-21)14-24-22(26)25-12-10-19(11-13-25)16-28-15-18-2-6-20(23)7-3-18/h2-9,19H,10-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCWGISNTAAFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-chloro-N-[4-hydroxy-1-(methylsulfanyl)butan-2-yl]-5-methylpyridine-3-sulfonamide](/img/structure/B2476063.png)
![2-(2,4-dimethylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2476064.png)
![(2Z)-6-bromo-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2476065.png)
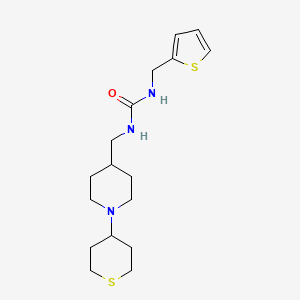
![(3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine](/img/structure/B2476068.png)

![1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2476072.png)
![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2476076.png)
![N-(4-ethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2476077.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476078.png)
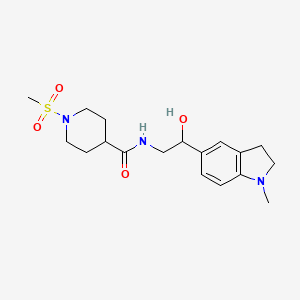
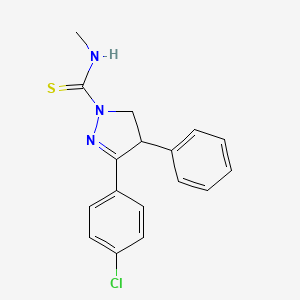
![(E)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2476081.png)
